1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is an organic compound with a complex structure that includes a cyanomethyl group, a methoxy group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the treatment of substituted aryl amines with methyl cyanoacetate in the presence of a base such as sodium methoxide . The reaction is carried out at room temperature or under reflux conditions to yield the desired cyanoacetamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: N-bromosuccinimide (NBS), sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of the cyanomethyl and methoxy groups contributes to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: Unique due to its specific substitution pattern and functional groups.
1-(4-(Cyanomethyl)phenyl)-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: Lacks the methoxy group, resulting in different chemical properties.
1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group, affecting its reactivity and applications.
Uniqueness
The presence of both the cyanomethyl and methoxy groups in this compound makes it unique compared to other similar compounds
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-[4-(cyanomethyl)phenyl]-4-methoxy-6-oxo-2,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C15H13N3O2/c1-20-14-7-9-18(15(19)13(14)10-17)12-4-2-11(3-5-12)6-8-16/h2-5H,6-7,9H2,1H3 |
InChI Key |
JMEJWQNYOYANPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)N(CC1)C2=CC=C(C=C2)CC#N)C#N |
Origin of Product |
United States |
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